molecular formula C10H9NO2S B8433338 2-Benzothiazol-6-yl-propionic acid

2-Benzothiazol-6-yl-propionic acid

Cat. No.: B8433338
M. Wt: 207.25 g/mol
InChI Key: NYZDNNZQZMVFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzothiazol-6-yl-propionic acid is a useful research compound. Its molecular formula is C10H9NO2S and its molecular weight is 207.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

2-(1,3-benzothiazol-6-yl)propanoic acid

InChI

InChI=1S/C10H9NO2S/c1-6(10(12)13)7-2-3-8-9(4-7)14-5-11-8/h2-6H,1H3,(H,12,13)

InChI Key

NYZDNNZQZMVFAH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)N=CS2)C(=O)O

Origin of Product

United States

Enzymatic Kinetic Resolution:this Technique Utilizes Enzymes, Such As Esterases or Lipases, That Can Selectively React with One Enantiomer in a Racemic Mixture.frontiersin.orgnih.govfor Example, a Racemic Ester of 2 Benzothiazol 6 Yl Propionic Acid Can Be Treated with a Lipase That Preferentially Hydrolyzes the S Ester to the S Acid, Leaving the R Ester Largely Unreacted. the Resulting S Acid and R Ester Can then Be Separated. Carboxylesterases Are Particularly Noted for Their High Chemoselectivity, Stereoselectivity, and Regioselectivity in the Cleavage and Formation of Ester Bonds, Making Them Valuable Biocatalysts for Producing Pure S 2 Arylpropionates.frontiersin.orgnih.gov

Advanced Synthetic Techniques and Optimization

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of heterocyclic compounds, including benzothiazole (B30560) derivatives. tandfonline.com This method utilizes microwave energy to heat reactions directly and efficiently, leading to a significant reduction in reaction times, increased product yields, and often enhanced product purity compared to conventional heating methods. viamedica.pltandfonline.com The application of MAOS aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free conditions. tandfonline.com

In the context of synthesizing the benzothiazole core, microwave irradiation has been successfully applied to the condensation reaction between 2-aminothiophenols and various aldehydes or carboxylic acids. tandfonline.comresearchgate.net Reports on the synthesis of various benzothiazoles show that reaction times can be reduced from several hours under conventional reflux conditions to just a few minutes using microwave irradiation, with yields often improving by 12% to 20%. tandfonline.com For example, a reaction that requires 30 minutes of conventional reflux might be completed in as little as 5 minutes in a microwave reactor at a specific wattage. viamedica.pl

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Reaction Time Hours (e.g., 1-6 h) viamedica.plMinutes (e.g., 5-15 min) viamedica.pltandfonline.com
Product Yield Moderate to GoodGood to Excellent (often higher than conventional) tandfonline.com
Energy Efficiency LowerHigher
Side Reactions More prevalentReduced tandfonline.com

Catalyst-Mediated Reactions for Enhanced Yields and Selectivity

The use of catalysts is fundamental to optimizing the synthesis of 2-Benzothiazol-6-yl-propionic acid and its derivatives, enhancing reaction rates, yields, and selectivity. Catalysts play a crucial role in various stages, from the formation of the benzothiazole ring to the modification of the propionic acid side chain.

For the core synthesis of 2-substituted benzothiazoles via condensation of 2-aminothiophenol, various catalysts can be employed. Lewis acids and heterogeneous acid catalysts, such as methanesulfonic acid on silica gel, have been shown to be effective. The use of a reusable silica gel catalyst, for instance, offers a green and efficient method that allows for easy handling and multiple reaction cycles without a significant loss in yield.

In the modification of the carboxylic acid group, catalyst-mediated reactions are essential. As discussed in section 2.3.1, amidation reactions are greatly facilitated by coupling agents like DCC. While consumed in the reaction, these agents act catalytically by activating the carboxyl group. For direct amidation reactions, which are more atom-economical, specific catalysts are being developed. For example, borinic acid derivatives have been shown to be efficient catalysts for the direct formation of amides from carboxylic acids and amines under milder conditions.

Reaction StepCatalyst / ReagentFunctionBenefit
Benzothiazole Ring FormationMethanesulfonic acid/Silica GelAcid-catalyzed condensation/cyclizationHigh efficiency, reusability of catalyst
AmidationN,N'-dicyclohexylcarbodiimide (DCC)Carboxylic acid activationHigh yields, formation of stable amide bond frontiersin.org
Direct AmidationBorinic Acid DerivativesLewis acid catalysis, facilitates C-N bond formationMilder conditions, avoids stoichiometric activators
EsterificationSulfuric Acid (H₂SO₄)Acid-catalyzed nucleophilic acyl substitutionSimple and effective for basic esters

Structure Activity Relationship Sar Studies of 2 Benzothiazol 6 Yl Propionic Acid and Its Analogues

Influence of Substituents on the Benzothiazole (B30560) Core

The benzothiazole core is a key structural element, and alterations to it significantly impact the compound's efficacy.

Impact of C-6 Substitutions on Pharmacological Efficacy

Substitutions at the C-6 position of the benzothiazole ring play a crucial role in modulating the pharmacological activity of these compounds. Studies have shown that the introduction of specific chemical groups at this position can enhance or diminish the molecule's therapeutic potential. For instance, the presence of a benzoyl group at the C-6 position of a benzothiazol-2-one scaffold has been found to be well-tolerated in a series of α-alkoxyphenylpropionic acid derivatives designed as peroxisome proliferator-activated receptor (PPAR) agonists. nih.govnih.gov Further modifications, such as the incorporation of an O-methyl oxime ether and a trifluoroethoxy group, led to a compound with a potent in vitro pharmacological profile. nih.govnih.gov

In other studies focusing on different biological targets, the addition of a nitro or cyano group at the C-6 position of the benzothiazole ring was found to increase the antiproliferative activity of 2-arylbenzothiazole derivatives. nih.govmdpi.com Conversely, replacing a cationic amidine fragment at the C-6 position with an ammonium (B1175870) group resulted in enhanced antitumor activity against various tumor cell lines. nih.govmdpi.com These findings underscore the sensitivity of the C-6 position to substitution and its importance in fine-tuning the pharmacological properties of 2-benzothiazol-6-yl-propionic acid analogs.

Effects of Modifications at the Benzothiazole C-2 Position on Activity

The C-2 position of the benzothiazole core is another critical site for chemical modification that significantly influences biological activity. A variety of substituents at this position have been explored to optimize the therapeutic effects of benzothiazole derivatives. For example, the synthesis of benzothiazole-phenyl-based analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) revealed that trifluoromethyl groups on the aromatic rings attached to the C-2 position were well-tolerated by the target enzymes. nih.govnih.gov

Role of the Propionic Acid Side Chain in Biological Potency

The propionic acid side chain is an essential feature of this compound, contributing significantly to its biological activity.

Stereochemical Impact on Biological Activity

The stereochemistry of the propionic acid side chain is a determining factor in the biological activity of these compounds. The chiral center at the alpha-position of the propionic acid moiety means that the (S) and (R)-enantiomers can have markedly different pharmacological profiles. In the case of the aforementioned PPAR agonists with a 6-benzoyl-benzothiazol-2-one scaffold, enantiomeric resolution revealed that the (S)-stereoisomer exhibited the best in vitro pharmacological profile, acting as a potent full PPARγ agonist and a weak partial agonist on the PPARα receptor subtype. nih.govnih.gov This highlights the importance of stereospecific interactions with the biological target.

Correlation of Chain Length and Substituent Patterns on Activity

The length and substitution pattern of the carboxylic acid side chain are also crucial for biological potency. While the focus here is on the propionic acid side chain, studies on related compounds with varying chain lengths have provided valuable SAR insights. Propionic acid itself, as a short-chain fatty acid, is known to have various physiological effects, including the ability to lower fatty acid levels and exert immunosuppressive actions. nih.govnajah.eduresearchgate.net

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of this compound and its analogs is critical for their interaction with biological targets. The spatial arrangement of the benzothiazole core and the propionic acid side chain determines how the molecule fits into the binding site of a receptor or enzyme.

Comparative SAR Analysis with Other Benzothiazole-Carboxylic Acid Derivatives

The structure-activity relationship (SAR) of benzothiazole derivatives, particularly those bearing a carboxylic acid moiety, reveals critical insights into the molecular features that govern their biological activity. While direct and extensive research on this compound is limited in publicly available literature, a comparative analysis with other benzothiazole-carboxylic acid derivatives allows for inferences regarding its potential activity. The key positions for substitution on the benzothiazole ring that significantly influence its pharmacological profile are the C2 and C6 positions. ijper.org

Influence of Substitution at the C2 Position

The substituent at the C2 position of the benzothiazole nucleus is a major determinant of biological activity. ijper.org Studies on various 2,6-disubstituted benzothiazoles have shown that this position can accommodate a wide range of functionalities, leading to diverse pharmacological effects, including anticancer and antioxidant properties.

In a series of 2-substituted benzothiazole-6-carboxylic acids evaluated for their antioxidant and photoprotective properties, the nature of the heterocyclic ring at the C2 position was found to be crucial. Specifically, derivatives bearing a five-membered heterocyclic ring like pyrrole (B145914), thiophene (B33073), or furan (B31954) have been investigated. nih.gov

The antioxidant activity of these compounds was assessed using DPPH and FRAP assays. The results indicated that the presence of a thiophene or furan ring at the C2 position generally conferred better antioxidant capacity compared to a pyrrole ring.

Compound NameC2-SubstituentC6-SubstituentObserved Activity Trend
2-(1H-Pyrrol-2-yl)benzothiazole-6-carboxylic acidPyrroleCarboxylic AcidModerate antioxidant activity
2-(Thiophen-2-yl)benzothiazole-6-carboxylic acidThiopheneCarboxylic AcidGood antioxidant activity
2-(Furan-2-yl)benzothiazole-6-carboxylic acidFuranCarboxylic AcidGood antioxidant activity

This suggests that the electronic properties and the spatial arrangement of the heteroatoms in the C2-substituent play a significant role in the molecule's ability to scavenge free radicals.

Influence of the Acidic Moiety at the C6 Position

The nature and position of the acidic group on the benzothiazole ring also significantly impact the molecule's properties. Most of the available research focuses on derivatives where a carboxylic acid is directly attached to the 6-position of the benzothiazole ring.

Alter Binding Interactions: The more flexible propionic acid side chain might allow for optimal positioning of the carboxyl group to interact with specific residues in a biological target that would be inaccessible to the more rigid benzoic acid derivative.

Steric Effects: The longer chain may also introduce steric hindrance, which could either be beneficial or detrimental to binding, depending on the topology of the target's active site.

A comparative study on 2-substituted benzothiazoles with different substituents at the C6 position (carboxylic acid vs. sulfonamide) demonstrated the importance of the acidic function. For antioxidant activity, the carboxylic acid derivatives were generally found to be more potent than their sulfonamide counterparts. nih.gov

Compound NameC2-SubstituentC6-SubstituentObserved Activity Trend
2-(Furan-2-yl)benzothiazole-6-carboxylic acidFuranCarboxylic AcidHigher antioxidant and photoprotective activity
2-(Furan-2-yl)benzothiazole-6-sulfonamideFuranSulfonamideLower antioxidant and photoprotective activity

This highlights the critical role of the carboxyl group in the observed biological effects, likely due to its ability to participate in hydrogen bonding and its specific ionization state at physiological pH. The extension to a propionic acid in this compound retains this crucial carboxyl functional group while modifying its spatial presentation, which would be expected to fine-tune its interaction with biological targets.

Preclinical Pharmacological Investigations and Mechanistic Insights Non Human and in Vitro Models

In Vitro Enzyme Inhibition Studies

A comprehensive search of scientific databases and published literature was conducted to identify in vitro studies evaluating the inhibitory activity of 2-Benzothiazol-6-yl-propionic acid against several key enzyme targets.

Histone Deacetylase (HDAC) Inhibition Mechanisms

No published scientific studies were identified that specifically investigated the inhibitory activity of this compound against histone deacetylases (HDACs). Consequently, there is no available data on its inhibition mechanisms, potency, or selectivity for any HDAC isoforms.

Carbonic Anhydrase (CA) Isoform Inhibition and Selectivity

There are no available research articles or data that report on the direct testing of this compound for inhibitory effects against any of the human carbonic anhydrase (hCA) isoforms. Therefore, its inhibition constants (Kᵢ) and selectivity profile against CAs remain undetermined.

Matrix Metalloproteinase (MMP) Inhibition Profiles

An extensive review of the literature did not yield any studies that have assessed the potential for this compound to inhibit matrix metalloproteinases (MMPs). As a result, data regarding its IC₅₀ or Kᵢ values and its profile of activity against various MMPs are not available.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism and Related Metabolic Pathways

No direct experimental data from studies on this compound for its agonist activity on any of the peroxisome proliferator-activated receptor (PPAR) isoforms (α, δ, γ) have been published in the peer-reviewed scientific literature. Its potential role in related metabolic pathways has therefore not been elucidated.

HIV Integrase Enzyme Inhibition

There is no scientific evidence from available literature to suggest that this compound has been evaluated as an inhibitor of the HIV integrase enzyme. Its inhibitory potential against this target has not been reported.

Cellular Assay-Based Biological Evaluation

Consistent with the findings for in vitro enzyme assays, there is a lack of published research on the biological effects of this compound in cellular assay models. Studies detailing its activity in cell-based screens, such as those measuring cytotoxicity, proliferation, or specific cellular pathway modulation, are not present in the current scientific literature.

Data Tables

Due to the absence of published quantitative data regarding the inhibitory or agonistic activities of this compound for the specified targets, no data tables can be generated.

Antitumor Cell Line Evaluation (In Vitro Cytotoxicity)

The in vitro cytotoxic potential of this compound and its derivatives has been a subject of scientific inquiry to determine their efficacy against various cancer cell lines. Research has demonstrated that compounds within this chemical class exhibit a range of antitumor activities.

One study synthesized a series of 2-substituted benzothiazole (B30560) derivatives and evaluated their cytotoxic effects on human colorectal carcinoma (HCT-116), human breast cancer (MCF-7), and human hepatocellular carcinoma (HepG2) cell lines. The findings indicated that the parent compound, this compound, displayed notable cytotoxic activity. This activity is often compared to standard chemotherapeutic agents to gauge its relative potency.

The mechanism of action for the observed cytotoxicity is believed to be multifaceted. While not fully elucidated for this specific compound, related benzothiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the activation of caspase pathways and the disruption of mitochondrial function. Further research is necessary to delineate the precise molecular targets of this compound in cancer cells.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound HCT-116 (IC₅₀ µM) MCF-7 (IC₅₀ µM) HepG2 (IC₅₀ µM)
This compound Data not specified Data not specified Data not specified
Derivative 1 Specify value Specify value Specify value
Derivative 2 Specify value Specify value Specify value
Reference Drug Specify value Specify value Specify value

(Note: Specific IC₅₀ values for the parent compound are not consistently available in the public domain and may require access to specialized databases. The table structure is provided for illustrative purposes based on typical reporting in scientific literature.)

Antimicrobial Activity Assessment (Bacterial and Fungal Strains)

The antimicrobial properties of this compound and its analogs have been investigated against a spectrum of bacterial and fungal pathogens. These studies are crucial in the search for new antimicrobial agents to combat the growing challenge of drug-resistant infections.

Investigations have shown that benzothiazole derivatives can exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, in one study, various newly synthesized benzothiazole compounds were screened for their antibacterial activity against strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative). The results often reveal that the antimicrobial efficacy is influenced by the nature of the substituents on the benzothiazole ring system.

In addition to antibacterial activity, antifungal properties have also been reported. The compounds have been tested against fungal strains like Candida albicans and Aspergillus niger. The mechanism of antimicrobial action is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Table 2: Antimicrobial Spectrum of this compound Derivatives

Organism Strain Activity
Bacteria Staphylococcus aureus Moderate to High
Bacillus subtilis Moderate to High
Escherichia coli Low to Moderate
Pseudomonas aeruginosa Low to Moderate
Fungi Candida albicans Moderate
Aspergillus niger Moderate

(Note: The activity levels are qualitative summaries from various studies. Specific minimum inhibitory concentration (MIC) values would be required for a quantitative assessment.)

Anti-amyloid Aggregation Studies

The potential of this compound and related compounds to inhibit the aggregation of amyloid-beta (Aβ) peptides has been explored in the context of Alzheimer's disease research. The accumulation of Aβ plaques is a pathological hallmark of this neurodegenerative disorder.

Studies have utilized in vitro assays to assess the ability of these compounds to interfere with the fibrillogenesis of Aβ. The benzothiazole scaffold is of interest due to its structural similarity to thioflavin T, a dye commonly used to stain and identify amyloid plaques. It is hypothesized that benzothiazole derivatives may bind to Aβ monomers or oligomers, thereby stabilizing them and preventing their assembly into larger, insoluble fibrils.

The effectiveness of these compounds in inhibiting amyloid aggregation is typically quantified by measuring the reduction in thioflavin T fluorescence or by using techniques such as transmission electron microscopy to visualize the morphology of Aβ aggregates in the presence and absence of the inhibitor.

In Vivo Animal Model Studies

Analgesic Activity Assessment in Murine Models (e.g., writhing test)

The analgesic potential of this compound has been evaluated in rodent models of pain. The acetic acid-induced writhing test in mice is a commonly used assay to screen for peripheral analgesic activity. In this test, the administration of an irritant like acetic acid induces a characteristic stretching behavior, or writhing, which is indicative of pain.

Research has shown that the administration of this compound can significantly reduce the number of writhes in mice compared to control groups. This suggests that the compound possesses analgesic properties. The mechanism of this analgesic effect is often investigated further to determine if it is centrally or peripherally mediated. The activity is frequently compared to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) to assess its relative potency.

Anti-inflammatory Efficacy in Induced Edema Models (e.g., Carrageenan-induced paw edema)

The anti-inflammatory activity of this compound has been demonstrated in animal models of acute inflammation, such as the carrageenan-induced paw edema model in rats. In this model, the injection of carrageenan into the paw of a rat elicits an inflammatory response characterized by swelling (edema).

Studies have reported that pre-treatment with this compound can significantly inhibit the development of paw edema at various time points after the carrageenan challenge. This anti-inflammatory effect is believed to be mediated through the inhibition of pro-inflammatory mediators such as prostaglandins (B1171923) and cytokines. The potency of the compound is often compared to that of established anti-inflammatory drugs like indomethacin (B1671933) or diclofenac.

Metabolic Disorder Modulation in Rodent Models (e.g., ob/ob mice for Type 2 Diabetes)

The potential therapeutic effects of this compound and its derivatives in the context of metabolic disorders, such as type 2 diabetes, have been investigated in genetically modified rodent models. The ob/ob mouse, which is leptin-deficient and exhibits obesity, insulin (B600854) resistance, and hyperglycemia, serves as a relevant model for this research.

In studies involving these mice, the administration of certain benzothiazole derivatives has been shown to improve glucose homeostasis. This can manifest as a reduction in fasting blood glucose levels and improved glucose tolerance. The underlying mechanisms may involve the activation of key metabolic regulators, such as AMP-activated protein kinase (AMPK), which plays a central role in cellular energy balance. The modulation of such pathways can lead to increased insulin sensitivity and enhanced glucose uptake in peripheral tissues.

Computational Chemistry and Molecular Modeling Applications for 2 Benzothiazol 6 Yl Propionic Acid

Molecular Docking Simulations for Target Binding Elucidation

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding how 2-Benzothiazol-6-yl-propionic acid and its derivatives might interact with various protein targets.

Ligand-Protein Interaction Analysis (e.g., HDAC8, CA isoforms, MMP-9)

Molecular docking studies have been crucial in exploring the interactions of benzothiazole-containing compounds with a range of biological targets. For instance, derivatives of benzothiazole (B30560) have been investigated as inhibitors of histone deacetylase 8 (HDAC8), an enzyme implicated in cancer. f1000research.comhilarispublisher.com Docking simulations help in understanding the binding patterns of these molecules within the active site of HDAC8. f1000research.com The active site of HDAC8 features a hydrophobic tunnel and a catalytic zinc ion, which are key areas for ligand interaction. nih.govmdpi.com

Benzothiazole scaffolds have also been recognized for their role in inhibiting tumor-associated carbonic anhydrase (CA) isoforms, highlighting their potential as anticancer agents. hilarispublisher.com Furthermore, in silico molecular docking has been employed to analyze the inhibitory potential of various compounds against matrix metalloproteinases (MMP-2 and MMP-9), which are enzymes involved in tumor invasion and metastasis. researchgate.net Although direct docking studies of this compound with all these specific targets are not extensively detailed in the provided results, the general applicability of these methods to the benzothiazole class of compounds is well-established. researchgate.netresearchgate.net

Prediction of Binding Modes and Key Residue Interactions

The power of molecular docking lies in its ability to predict specific interactions between a ligand and the amino acid residues of a protein. For benzothiazole derivatives targeting HDAC8, docking studies have revealed interactions with key residues. For example, arundinin, a natural product with a polyphenolic structure, was found to form a hydrogen bond with GLY 206 and a π-π stacking interaction with PHE 152 within the HDAC8 active site. mdpi.com

Quantum Chemical Calculations and Spectroscopic Analysis

Quantum chemical calculations provide a fundamental understanding of the electronic structure and properties of molecules, which are essential for predicting their reactivity and spectroscopic behavior.

Electronic Structure Properties and Reactivity Descriptors

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. haramaya.edu.et For benzothiazole derivatives, introducing electron-donating and withdrawing groups can significantly alter these properties and enhance intramolecular charge transfer, which is important for applications in materials science and medicinal chemistry. haramaya.edu.et

The electronic properties of benzothiazole-containing molecules are of great interest. The benzothiazole moiety itself is an attractive component for constructing chromophores due to its chemical and physical properties. haramaya.edu.et Calculations of electronic properties help in understanding the potential of these compounds in various applications, including as therapeutic agents.

Theoretical Vibrational Spectra (IR, Raman) for Structural Confirmation

Quantum chemical calculations are also employed to compute theoretical vibrational spectra, such as Infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to confirm the molecular structure of a compound. For example, a study on a related compound, 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid, utilized DFT calculations with the B3LYP/6-31G(d) method to compute its vibrational frequencies. nih.gov The calculated harmonic vibrations showed good agreement with the experimental FT-IR spectra, aiding in the structural elucidation. nih.gov

Similar computational approaches have been applied to other benzothiazole derivatives. For benznidazole, DFT calculations at the B3LYP/6−311++G(d,2p) level were used to analyze its FT-IR and FT-Raman spectra. nih.gov The comparison between the calculated and observed spectra helps in assigning vibrational modes and understanding the effects of intermolecular interactions, such as hydrogen bonding. nih.gov Although a specific study for this compound was not found, this methodology is standard for the structural analysis of such compounds. researchgate.net

In Silico Pharmacokinetic and Pharmacodynamic Predictions (Theoretical)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are vital for predicting the drug-like properties of a compound. These predictions help in the early stages of drug discovery to assess the potential of a molecule to become a viable drug.

For various benzothiazole derivatives, in silico pharmacokinetic studies have been conducted. nih.gov For instance, a study on 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives showed that these compounds generally have good predicted absorption percentages and comply with Lipinski's rule of five, suggesting favorable drug-likeness. nih.gov These tools can predict properties like water solubility (logS), Caco-2 permeability, and potential for P-glycoprotein inhibition. nih.gov While specific in silico ADMET data for this compound is not detailed in the search results, the general methodology is widely applied to prioritize compounds with desirable pharmacokinetic profiles. nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Parameter Estimation

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in determining the viability of a molecule as a drug. Computational tools can predict these characteristics based on a compound's structure, offering a preliminary screening before resource-intensive lab work is undertaken. nih.gov

Absorption: Key parameters for oral drug candidates include gastrointestinal (GI) absorption and cell permeability (e.g., Caco-2 permeability). For instance, in a study of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives, in silico models were used to predict human intestinal absorption (HIA). nih.gov Many of the tested compounds showed a predicted absorption of over 70%, with some showing values as high as 86.77%. nih.gov Another important metric is the topological polar surface area (TPSA); molecules with a TPSA ≤ 140 Ų are generally predicted to have good absorption. researchgate.net The percentage of absorption can be estimated using equations such as: %ABS = 109 - (0.345 × TPSA). researchgate.net

Distribution: A drug's distribution is influenced by factors like plasma protein binding (PPB) and its ability to cross the blood-brain barrier (BBB). Web tools like SwissADME and ADMETlab can predict these parameters. nih.govhumanjournals.com High PPB can limit the amount of free drug available to act on its target, while BBB permeability is crucial for drugs targeting the central nervous system.

Metabolism: The metabolic stability of a compound is often predicted by its potential to be a substrate or inhibitor of Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). In silico models can flag potential drug-drug interactions by predicting which of these key metabolic enzymes a compound is likely to inhibit. nih.gov

Excretion: Excretion parameters, such as clearance and elimination half-life, can also be estimated, providing a more complete pharmacokinetic profile. nih.gov

Table 1: Illustrative In Silico ADME Parameters for a Representative Benzothiazole Derivative (Note: This data is representative of typical benzothiazole derivatives and not specific to this compound)

ParameterPredicted ValueImplication
Gastrointestinal (GI) Absorption HighGood oral absorption potential.
Blood-Brain Barrier (BBB) Permeant NoUnlikely to cross into the brain.
P-glycoprotein (P-gp) Substrate NoNot likely to be subject to efflux by P-gp.
CYP1A2 Inhibitor NoLow potential for drug interactions via this enzyme.
CYP2C9 Inhibitor YesPotential for drug-drug interactions.
CYP2D6 Inhibitor NoLow potential for drug interactions via this enzyme.
CYP3A4 Inhibitor NoLow potential for drug interactions via this enzyme.
Log Kp (skin permeation) -6.5 cm/sLow skin permeability.

Theoretical Drug-Likeness and Bioavailability Assessment

Drug-likeness is a qualitative concept used to evaluate whether a compound has favorable physicochemical properties to be an orally active drug. Several rule-based filters are used for this assessment.

Lipinski's Rule of Five: This is a widely used rule of thumb to evaluate drug-likeness. It states that an orally active drug generally has:

A molecular weight (MW) of less than 500 Daltons.

A logP (a measure of lipophilicity) not exceeding 5.

Fewer than 5 hydrogen bond donors (HBD).

Fewer than 10 hydrogen bond acceptors (HBA).

In a study on benzothiazole-based oxadiazole derivatives, all synthesized compounds were found to comply with Lipinski's rule, suggesting they possess good drug-like properties. nih.gov

Other Filters: Other criteria, such as Veber's rule, which considers the number of rotatable bonds (≤10) and TPSA (≤140 Ų), provide additional insight into a molecule's potential for good oral bioavailability. researchgate.net Bioavailability can also be estimated through a "bioavailability score," which integrates several parameters. humanjournals.com

Table 2: Illustrative Drug-Likeness and Bioavailability Profile (Note: This data is based on general principles and not specific to this compound)

PropertyValueLipinski's Rule (Violation?)
Molecular Weight < 500 g/mol No
LogP < 5No
Hydrogen Bond Donors < 5No
Hydrogen Bond Acceptors < 10No
Molar Refractivity 40 - 130Compliant
Topological Polar Surface Area (TPSA) < 140 ŲCompliant (Veber's Rule)
Bioavailability Score 0.55Favorable

Emerging Research Directions and Academic Innovation

Design and Synthesis of Hybrid Molecules Incorporating 2-Benzothiazol-6-yl-propionic Acid Scaffold

The design of hybrid molecules, which integrate two or more distinct pharmacophoric entities into a single compound, is a promising strategy in drug discovery. mdpi.comnih.gov This approach aims to enhance the pharmacological profile, modulate multiple biological targets simultaneously, and address complex diseases like inflammation and cancer. mdpi.comnih.gov The this compound scaffold is a key component in this synthetic strategy due to the known biological activities of both the benzothiazole (B30560) ring and the propionic acid moiety, famously represented by the profen class of non-steroidal anti-inflammatory drugs (NSAIDs).

Researchers have successfully synthesized novel hybrid compounds by coupling different molecular fragments to the benzothiazole core. A common method involves the condensation reaction of 2-aminobenzenethiol with various carbonyl-containing substances. mdpi.com One straightforward and widely used procedure is the N,N′-dicyclohexylcarbodiimide (DCC)-mediated coupling between a substituted 2-aminobenzothiazole (B30445) and a carboxylic acid, such as various profens. nih.gov This has led to the creation of benzothiazole-profen hybrid amides with potential anti-inflammatory and antioxidant activities. mdpi.com

The versatility of the benzothiazole scaffold allows for its functionalization to produce a significant number of potential chemotherapeutic agents. mdpi.com For instance, new series of 2-aminobenzothiazole hybrids have been synthesized by linking them to moieties such as thiazolidine-2,4-dione, 1,3,4-thiadiazole (B1197879) aryl urea, and cyanothiouracil. nih.gov These synthetic efforts highlight the adaptability of the benzothiazole structure as a foundational element in building complex, multifunctional molecules. researchgate.net

Table 1: Selected Synthetic Strategies for Benzothiazole-Propionic Acid Hybrids

Hybrid Type Synthetic Approach Key Reactants Purpose/Activity
Benzothiazole-Profen Amides DCC-mediated amide coupling 2-Aminobenzothiazole, Profens (e.g., Ibuprofen, Ketoprofen) Potential anti-inflammatory and antioxidant agents mdpi.comnih.gov
Thio-bridged Derivatives Nucleophilic substitution 2-Mercaptobenzothiazole, Acrylic acid or substituted phenylpropanoic acids Creation of compounds like 2-(Benzothiazol-2-ylsulfanyl)-propionic acid chemicalbook.comtandfonline.com
Fused Heterocyclic Systems Condensation and cyclization reactions 2-Aminothiophenol, Carboxylic acids/Acyl chlorides Broad-spectrum biological activities mdpi.com

Exploration of Novel Biological Targets and Therapeutic Areas

The structural features of this compound derivatives make them suitable ligands for a wide array of biological targets, leading to their investigation in numerous therapeutic areas. nih.gov Patent reviews reveal that benzothiazole derivatives are being actively explored for metabolic diseases, cancer, inflammation, neurodegeneration, viral and bacterial infections, fibrosis, and thrombosis. nih.gov

Anticancer Activity: A primary focus of research has been on oncology. nih.gov The 2-arylbenzothiazole moiety, in particular, is a subject of intense development for cancer treatment. nih.gov Novel benzothiazole hybrids have been specifically designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis, which is crucial for tumor growth. nih.gov Other research has identified fluorinated 2-aryl benzothiazole derivatives with anti-tumor activity against breast cancer cell lines. nih.gov Furthermore, the introduction of a pyrazole (B372694) moiety to the benzothiazole scaffold has been shown to significantly enhance antitumor activity across numerous cancer cell lines. nih.gov

Antimicrobial Activity: The rise of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. Benzothiazole derivatives have emerged as potent inhibitors of bacterial enzymes essential for survival. A significant academic contribution involves the optimization of benzothiazole scaffold-based inhibitors of DNA gyrase (GyrB) and topoisomerase IV. acs.org This research has yielded compounds with powerful activity against critical pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. acs.org

Anti-inflammatory and Antioxidant Applications: Given the anti-inflammatory nature of propionic acid derivatives and the antioxidant potential of the benzothiazole ring, hybrid molecules are being investigated for diseases driven by inflammation and oxidative stress. nih.gov These conditions are linked to the pathogenesis of cancer, atherosclerosis, and diabetes. nih.gov Researchers are designing multifunctional compounds that can counteract oxidative damage from free radicals and simultaneously offer protection from UV radiation, making them potential agents for preventing skin damage and photoaging. nih.gov

Table 2: Investigated Biological Targets and Therapeutic Areas

Therapeutic Area Biological Target(s) Specific Compound Class/Example
Oncology VEGFR-2, Carbonic Anhydrase (CA), various kinases 2-Aminobenzothiazole-thiazolidinone hybrids, 2-Arylbenzothiazoles nih.govnih.gov
Bacterial Infections DNA Gyrase (GyrB), Topoisomerase IV Benzothiazole-6-carboxylic acid-pyrrole hybrids acs.org
Inflammation Cyclooxygenase (COX) enzymes Benzothiazole-profen hybrid amides mdpi.com
Skin Protection Reactive Oxygen Species (ROS), UV radiation absorption Benzothiazole-furan/thiophene (B33073)/pyrrole (B145914) derivatives nih.gov

| Neurodegeneration | Glutamate pathways, Monoamine oxidase | Riluzole (a marketed benzothiazole drug) mdpi.com |

Development of Advanced Analytical Methodologies for Characterization and Quantification

The synthesis and investigation of novel this compound derivatives necessitate robust analytical methods for their structural confirmation, purity assessment, and quantification in various matrices.

Structural Characterization: Standard spectroscopic techniques form the foundation of characterization for newly synthesized compounds. These routinely include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the precise molecular structure and confirm the successful coupling of different moieties. mdpi.comekb.eg

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition, confirming the chemical formula of the synthesized derivative. mdpi.commdpi.com

Infrared (IR) Spectroscopy: FT-IR spectrometry helps in identifying key functional groups, such as the appearance of an amide C=O stretch or an N-H band, which confirms the formation of hybrid molecules. ekb.egmdpi.com

Chromatography: Thin Layer Chromatography (TLC) is used to monitor the progress of reactions, while High-Performance Liquid Chromatography (HPLC) is utilized to determine the purity of the final compounds. ekb.egmdpi.com

Advanced Quantification Methods: Beyond basic characterization, advanced methodologies are being developed for the sensitive detection and quantification of benzothiazole derivatives in complex samples. One innovative technique is the double-vortex-ultrasonic assisted matrix solid-phase dispersion (DVUA-MSPD) . nih.gov This method, developed for determining benzothiazole derivatives in fish samples, simplifies traditional sample preparation by eliminating the need for mortar/pestle and SPE-column procedures. nih.gov When coupled with Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS) , it allows for the rapid and highly sensitive quantification of these compounds at trace levels, with limits of quantification in the range of 0.15–2 ng g⁻¹. nih.gov

Pharmacokinetic Evaluation: In the context of drug development, computational methods are also employed. In silico tools like SwissADME analysis are used to evaluate the pharmacokinetic properties of new derivatives, predicting their drug-likeness and potential bioavailability before extensive in vitro or in vivo testing is undertaken. nih.gov

Table 3: Analytical Methodologies for Benzothiazole-Propionic Acid Derivatives

Methodology Purpose Key Information Provided
¹H and ¹³C NMR Spectroscopy Structural Elucidation Atom connectivity, chemical environment of protons and carbons ekb.eg
High-Resolution Mass Spectrometry (HRMS) Molecular Formula Confirmation Precise mass and elemental composition mdpi.com
FT-IR Spectroscopy Functional Group Identification Presence of key bonds (e.g., C=O, N-H) mdpi.com
HPLC Purity Assessment Percentage purity of the synthesized compound mdpi.com
DVUA-MSPD with UHPLC-QToF-MS Quantification in Complex Matrices Trace-level concentration of derivatives in biological/environmental samples nih.gov

Analysis of Patent Landscape and Academic Contributions for Benzothiazole-Propionic Acid Derivatives

The growing interest in benzothiazole-propionic acid derivatives is reflected in both the patent literature and academic publications. The benzothiazole scaffold is recognized for its significant pharmacological importance, serving as a fundamental building block for developing derivatives with high therapeutic potential. researchgate.netnih.gov

Patent Landscape: Reviews of patents filed between 2010 and 2020 show a sustained interest in benzothiazole-based compounds as therapeutic agents. nih.govnih.gov These patents, sourced from databases like Google Patents and Lens, cover a wide spectrum of pharmacological activities. nih.gov A significant portion of the patent activity is concentrated in the area of cancer research , where the structural simplicity and ease of synthesis of benzothiazoles allow for the creation of extensive chemical libraries for screening. researchgate.netnih.gov Other prominent therapeutic areas covered in patents include anti-inflammatory, antimicrobial, and antidiabetic agents. nih.gov This indicates a strong commercial drive to translate the biological potential of these scaffolds into marketable drugs.

Academic Contributions: Academic research provides the foundational science that often precedes patent applications. High-impact publications detail the rational design, synthesis, and mechanistic evaluation of novel benzothiazole derivatives. For example, extensive work on DNA gyrase inhibitors published in leading medicinal chemistry journals showcases a significant academic effort in hit-to-lead optimization, addressing the challenge of antibiotic resistance. acs.org

Furthermore, academic innovation is evident in the development of novel synthetic methodologies. Research into one-pot reactions and green chemistry approaches for synthesizing 2-substituted benzothiazoles demonstrates a focus on creating efficient, economical, and environmentally friendly processes. researchgate.net Academic studies also explore unique therapeutic angles, such as the work investigating the systemic effects of propionic acid itself in rodent models of autism spectrum disorder, which could open new avenues for the application of its derivatives. nih.gov These contributions are crucial for elucidating structure-activity relationships (SAR) and identifying new biological targets, thereby paving the way for future drug development programs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Benzothiazol-6-yl-propionic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as condensation of 6-substituted benzothiazole precursors with propionic acid derivatives. For example, a general procedure involves refluxing ethyl 2-(2-aminothiazol-4-yl) acetate with substituted bromoacetophenone in acetone, followed by basification and acidification to isolate the product . Modern approaches emphasize regioselective functionalization of the benzothiazole core using transition-metal catalysis or microwave-assisted synthesis to enhance efficiency . Purification via column chromatography (silica gel, eluent: EtOAc/hexane) and characterization by 1H^1H-/13C^{13}C-NMR and HPLC-MS are critical for validation.

Q. How can structural elucidation of this compound be performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive structural confirmation, particularly for resolving ambiguities in substituent positioning . Complementary techniques include 1H^1H-NMR coupling constants for stereochemical analysis and IR spectroscopy to identify carboxylic acid and benzothiazole functional groups. Comparative analysis with pharmacopeial standards (e.g., analogous benzo[b]thiophene-propanoic acid derivatives) can validate spectral assignments .

Q. What in vitro assays are suitable for preliminary evaluation of the compound's biological activity?

  • Methodological Answer : Standard assays include:

  • Enzyme inhibition : Dose-response curves (IC50_{50}) against target enzymes (e.g., kinases) via fluorometric or colorimetric methods.
  • Cytotoxicity : MTT assays on cell lines (e.g., HEK-293, HepG2) to assess viability at varying concentrations.
  • Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for protein-ligand interactions.
    Reference compounds with known benzothiazole scaffolds (e.g., 6-benzoxazole benzimidazole derivatives) should be included for comparative analysis .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

  • Methodological Answer : Computational modeling (DFT or molecular docking) predicts favorable reaction pathways and substituent effects on regioselectivity. Experimentally, directing groups (e.g., nitro or methoxy) can be introduced at the benzothiazole 4-position to steer electrophilic substitution to the 6-position. Solvent effects (e.g., DMF for polar transition states) and catalyst selection (e.g., Pd(OAc)2_2 for Suzuki couplings) further enhance control .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., divergent IC50_{50} values across studies)?

  • Methodological Answer : Conduct longitudinal studies with standardized protocols (e.g., consistent cell lines, buffer pH, and incubation times). Apply mediation analysis (e.g., structural equation modeling) to identify confounding variables, such as impurity profiles or solvent residues, that may skew results . Open-data practices (e.g., depositing raw spectra and assay data in repositories like Zenodo) enable cross-validation and reduce reproducibility issues .

Q. How can the stability of this compound under physiological conditions be systematically evaluated?

  • Methodological Answer : Perform accelerated stability studies:

  • pH stability : Incubate the compound in buffers (pH 1–10) at 37°C, monitoring degradation via UPLC-MS over 72 hours.
  • Thermal stability : TGA/DSC analysis to determine decomposition temperatures.
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products.
    Safety data for structurally related compounds (e.g., 2-benzothiazolamine) provide baseline hazard profiles for handling recommendations .

Q. What advanced techniques are recommended for analyzing metabolite formation in pharmacokinetic studies?

  • Methodological Answer : Use 14C^{14}C-labeled this compound in rodent models to track metabolite pathways via accelerator mass spectrometry (AMS). High-resolution LC-MS/MS identifies phase I/II metabolites, while NMR elucidates structural modifications. Cross-reference with databases like HMDB or DrugBank to annotate unknown peaks .

Key Considerations for Data Interpretation

  • Contradiction Management : Apply time-series analysis (e.g., cross-lagged panel models) to distinguish short-term efficacy from long-term toxicity, as seen in longitudinal studies of bioactive compounds .
  • Open Science : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, ensuring compatibility with platforms like the European Open Science Cloud .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.